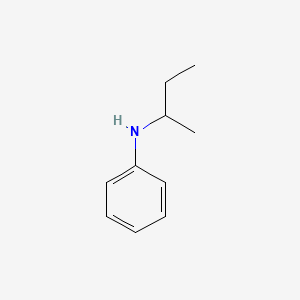

N-sec-Butylaniline

Description

Structural Context within Substituted Aniline (B41778) Chemistry

N-sec-Butylaniline belongs to the class of N-alkylanilines, where a sec-butyl group is covalently bonded to the nitrogen atom of the aniline core. This substitution is pivotal as it introduces significant steric hindrance around the amino group compared to aniline or less branched N-alkylanilines like N-butylaniline. The bulky, non-planar sec-butyl group influences the molecule's conformation, solubility, and reactivity.

The presence of the alkyl group increases the electron density on the nitrogen atom through an inductive effect, making it a stronger base than aniline. However, the steric bulk can impede its participation in certain reactions where unhindered access to the nitrogen lone pair is required. This balance of electronic and steric effects is a defining feature. In the context of polymer chemistry, for instance, derivatives like poly[2-(sec-butyl)aniline] exhibit greater solubility in organic solvents than the parent polyaniline, a direct consequence of the bulky substituent disrupting intermolecular chain packing. acs.orgnih.gov This enhanced solubility is critical for the processability of conductive polymers.

Significance as a Fundamental Building Block in Synthetic Methodologies

The primary significance of this compound in chemical research lies in its role as a fundamental building block for the synthesis of more elaborate molecules and polymers. alibaba.com Its structure is leveraged to construct target compounds with specific, desirable properties for industrial and research applications.

A prominent application is its use as a precursor in the synthesis of 4,4'-Methylenebis(this compound), also known as MDBA. chemblink.comnbinno.com This diamine is produced by the condensation reaction of this compound with formaldehyde. MDBA is a crucial component in polymer chemistry, where it functions as a curing agent for epoxy resins and a chain extender in the production of polyurethanes. chemblink.comnbinno.comchemicalbook.com The resulting polymers often exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance adhesives, coatings, and elastomers. chemblink.comnbinno.com

Furthermore, the isomeric compound, 2-sec-butylaniline, is a monomer used in the chemical oxidative polymerization to produce poly[2-(sec-butyl)aniline] (PSBA). acs.orgnih.govresearchgate.net Research in this area has focused on creating optically active, chiral PSBA nanofibers. acs.orgnih.gov By using a racemic mixture of (±)-2-sec-butylaniline in the presence of a chiral acid, researchers have achieved enantioselective polymerization, yielding polymers with specific helical structures. acs.orgnih.gov This line of inquiry highlights the role of the sec-butyl group in designing advanced materials with unique chiroptical properties.

This compound also serves as a ligand in the synthesis of organometallic compounds. It has been used to prepare tricarbonylchromium complexes, which are of interest for studying the electronic effects of substituents on the aniline ring and for further synthetic transformations. tandfonline.com

Overview of Research Trajectories for this compound

Current and past research involving this compound primarily follows trajectories centered on materials science and fine chemical synthesis.

The most significant research direction is in polymer chemistry. Here, the focus is on utilizing this compound and its isomers as building blocks to synthesize polymers with tailored properties. This includes developing more soluble and processable conductive polymers and creating advanced materials like chiral polymer nanofibers for potential use in electronics and sensor technology. acs.orgnih.govresearchgate.net The research into using its derivative, MDBA, as a curing agent and chain extender continues to be relevant for producing high-performance thermosets and elastomers. chemblink.com

Another major trajectory is its application as an intermediate in the synthesis of fine chemicals. alibaba.com Its role as the key starting material for MDBA places it firmly within the production chain of specialty chemicals for the polymer industry. nbinno.com General research into butylanilines also points towards their utility as intermediates for dyes and agrochemicals, suggesting a broader potential scope for this compound in various sectors of the chemical industry. alibaba.com

Finally, a more fundamental research trajectory involves its use in organometallic chemistry, where it acts as a ligand to form metal complexes. tandfonline.com These studies contribute to a deeper understanding of bonding, reactivity, and the electronic properties of substituted anilines.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅N | nih.gov |

| Molecular Weight | 149.23 g/mol | nih.gov |

| CAS Number | 6068-69-5 | nih.gov |

| Boiling Point | 240.76°C (estimate) | |

| Density | 0.9529 g/cm³ (estimate) | |

| Kovats Retention Index | 1223.2 (Standard non-polar) | nih.gov |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Reference(s) |

| ¹H NMR | Spectral data available and used for characterization of its tricarbonylchromium complex. | tandfonline.com |

| ¹³C NMR | Spectral data available and used for characterization of its tricarbonylchromium complex. | tandfonline.com |

| IR Spectroscopy | Spectral data available and used for characterization of its tricarbonylchromium complex. | tandfonline.com |

Structure

3D Structure

Properties

CAS No. |

6068-69-5 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.23 g/mol |

IUPAC Name |

N-butan-2-ylaniline |

InChI |

InChI=1S/C10H15N/c1-3-9(2)11-10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3 |

InChI Key |

LAMTXWQPHWUMLX-UHFFFAOYSA-N |

SMILES |

CCC(C)NC1=CC=CC=C1 |

Canonical SMILES |

CCC(C)NC1=CC=CC=C1 |

Other CAS No. |

6068-69-5 |

Pictograms |

Irritant |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of N Sec Butylaniline

C-N Bond Formation Reactions Involving N-sec-Butylaniline

The formation of carbon-nitrogen bonds is a cornerstone of organic chemistry, crucial for synthesizing a vast array of pharmaceuticals, agrochemicals, and materials. wikipedia.org this compound serves as a valuable nucleophile in several classes of C-N bond-forming reactions, most notably in cross-coupling and condensation reactions.

Transition metal-catalyzed cross-coupling reactions represent a powerful method for constructing C-N bonds. sci-hub.senih.gov The Buchwald-Hartwig amination, a palladium-catalyzed process, and related nickel-catalyzed reactions have become indispensable tools for the synthesis of arylamines from aryl halides. wikipedia.orgorganic-chemistry.org this compound, as a secondary amine, is a common substrate in these transformations.

The palladium-catalyzed amination of aryl halides, known as the Buchwald-Hartwig amination, is a highly effective method for forming C-N bonds. wikipedia.orgorganic-chemistry.org The generally accepted mechanism for the coupling of a secondary amine like this compound with an aryl halide (Ar-X) proceeds through a catalytic cycle involving a palladium(0) species.

The key steps in the catalytic cycle are:

Oxidative Addition: A coordinatively unsaturated Pd(0) complex, typically generated in situ, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, [L-Pd(Ar)(X)]. wikipedia.orgresearchgate.net The efficiency of this step is influenced by the nature of the aryl halide (I > Br > Cl) and the supporting ligand (L). cmu.edu

Amine Coordination and Deprotonation: The secondary amine, this compound, coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium amido complex, [L-Pd(Ar)(NRR')]. wikipedia.org

Reductive Elimination: This is the product-forming step where the C-N bond is formed, yielding the triarylamine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgacs.org

An unproductive side reaction that can occur is β-hydride elimination from the palladium amido intermediate, which would lead to a hydrodehalogenated arene and an imine. wikipedia.org However, for this compound, this pathway is less common compared to amines with β-hydrogens on a more flexible alkyl chain.

The choice of ligand is critical for the success of the reaction, influencing the rates of oxidative addition and reductive elimination and stabilizing the palladium catalyst. cmu.edu

Table 1: Key Mechanistic Steps in Palladium-Catalyzed N-Arylation of this compound

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond. | [L-Pd(Ar)(X)] |

| 2. Amine Coordination | This compound coordinates to the Pd(II) center. | [L-Pd(Ar)(X)(HNRR')] |

| 3. Deprotonation | A base removes the proton from the coordinated amine. | [L-Pd(Ar)(NRR')] |

| 4. Reductive Elimination | The aryl and amino groups couple, releasing the product and regenerating the Pd(0) catalyst. | L-Pd(0) |

Cross-Coupling Reactions with Aryl Halides

Nickel-Catalyzed C-N Cross-Coupling Mechanistic Investigations

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems for C-N bond formation. sci-hub.seresearchgate.net Nickel catalysts can exhibit different reactivity patterns and often operate via distinct mechanistic pathways compared to palladium. escholarship.org

Mechanistic investigations suggest that nickel-catalyzed aminations can proceed through several pathways, including Ni(0)/Ni(II) and Ni(I)/Ni(III) catalytic cycles. nih.gov The specific pathway is often dependent on the ligands, substrates, and reaction conditions. escholarship.orgnih.gov

For the reaction of this compound, a common pathway involves:

Oxidative Addition: A Ni(0) species undergoes oxidative addition to the aryl halide to form a Ni(II) intermediate. escholarship.org

Amine Binding and Deprotonation: this compound binds to the nickel center and is subsequently deprotonated by a base to form a nickel amido complex.

Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the arylated amine and regenerating the Ni(0) catalyst. nih.gov

Recent studies have also highlighted the role of photoredox catalysis in conjunction with nickel, where light is used to facilitate the catalytic cycle, often involving single-electron transfer (SET) steps and radical intermediates. acs.orgchemrxiv.org In some systems, additives like tert-butylamine (B42293) can act as both a base and a ligand, simplifying the reaction setup. acs.orgchemrxiv.org

The choice of ligand is paramount in both palladium- and nickel-catalyzed cross-coupling reactions, profoundly influencing catalytic activity and selectivity. cmu.edunsf.gov

In Palladium Catalysis:

Sterically Bulky Phosphine Ligands: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphines (e.g., Buchwald-type ligands) are highly effective. cmu.edu Their bulk promotes the formation of monoligated, coordinatively unsaturated L-Pd(0) species, which are highly reactive in oxidative addition. researchgate.netnsf.gov The steric hindrance also facilitates the final reductive elimination step. cmu.edu

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form stable complexes with palladium, enhancing catalytic activity, particularly for less reactive aryl chlorides. nsf.gov

In Nickel Catalysis:

Bisphosphine Ligands: Ligands like BINAP have been shown to be effective in the nickel-catalyzed amination of aryl chlorides. escholarship.org

N-Heterocyclic Carbenes (NHCs): NHC-nickel complexes are also potent catalysts, capable of coupling aryl chlorides and sulfonates with secondary amines. escholarship.org

Bifunctional Additives: In some modern protocols, simple alkylamines like tert-butylamine can serve as both a ligand and a base in nickel-photoredox catalysis, eliminating the need for specialized, expensive ligands. acs.orgchemrxiv.org

The ligand's electronic and steric properties must be carefully tuned to balance the competing steps of the catalytic cycle and prevent catalyst deactivation pathways, such as the formation of inactive bis(amine)-ligated complexes. escholarship.orgnsf.gov

Table 2: Influence of Ligand Type on C-N Cross-Coupling of this compound

| Ligand Class | Metal Catalyst | Key Advantages | Typical Substrates |

|---|---|---|---|

| Bulky Monophosphines | Palladium | High activity, promotes reductive elimination. cmu.edu | Aryl bromides, chlorides, triflates. cmu.edu |

| Biaryl Phosphines | Palladium | General applicability, high thermal stability. | Wide range of aryl halides and amines. cmu.edu |

| N-Heterocyclic Carbenes | Palladium, Nickel | High activity for challenging substrates. nsf.gov | Aryl chlorides. nsf.gov |

| Bisphosphines (e.g., BINAP) | Nickel | Effective for amination of aryl chlorides. escholarship.org | Aryl chlorides, primary amines. escholarship.org |

Condensation Reactions and Imine Formation Dynamics

This compound, like other primary and secondary amines, can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. However, as a secondary amine, its reaction with aldehydes and ketones leads to the formation of an enamine, provided there is an α-hydrogen on either the carbonyl or amine alkyl group. The direct formation of a stable imine (a compound with a C=N double bond) from a secondary amine is not possible as it would result in a quaternary, positively charged nitrogen atom (an iminium ion). The formation of an imine requires a primary amine. masterorganicchemistry.com

The reaction of a primary amine with an aldehyde or ketone to form an imine is a reversible condensation reaction that proceeds via a carbinolamine intermediate. masterorganicchemistry.comresearchgate.net The removal of water is typically required to drive the equilibrium towards the imine product. masterorganicchemistry.com

While this compound itself forms enamines or iminium ions, it can be a precursor to primary amines that readily form imines. Furthermore, in certain catalytic processes, N-alkylanilines can undergo activation to generate imine intermediates that can then participate in further reactions. researchgate.net For instance, platinum-catalyzed α-C-H activation of N-(n-alkyl)anilines can lead to the corresponding imines. researchgate.net

Oxidation and Degradation Pathways of this compound

This compound is susceptible to oxidation and degradation, particularly under electrochemical or strong oxidizing conditions. The aromatic amine functionality is generally prone to oxidation.

In studies on the electrochemical degradation of pollutants, this compound has been identified as an intermediate in the degradation pathway of more complex molecules like methylene (B1212753) blue. sci-hub.searabjchem.orgresearchgate.net This suggests that under strong oxidative conditions, such as those generated by hydroxyl radicals in advanced oxidation processes, larger molecules can break down to form this compound, which is then further degraded. sci-hub.seacs.org

The degradation of this compound itself would likely proceed through oxidation of the aromatic ring and the nitrogen atom, leading to the formation of various smaller, more oxidized fragments, and ultimately, mineralization to CO₂, H₂O, and nitrogen oxides under ideal conditions. arabjchem.org The sec-butyl group may also be susceptible to oxidation. The specific degradation products would depend heavily on the oxidant and the reaction conditions. For example, the oxidation of similar compounds like 4,4'-methylenebis(this compound) can lead to the formation of quinone derivatives.

Electrochemical Degradation Studies

The electrochemical behavior of this compound has been a subject of interest, particularly in the context of its formation as an intermediate in the degradation of other compounds and its own subsequent anodic oxidation.

Identification of this compound as a Degradation Intermediate

This compound has been identified as a significant intermediate product during the electrochemical degradation of the dye Methylene Blue (MB). nih.govnih.govresearchgate.neteuropa.euacs.orgresearchgate.netcapes.gov.brresearchgate.netacs.org In studies focusing on the anodic oxidation of MB using various electrode materials, such as graphite (B72142) doped with lead dioxide (G/β-PbO2) and standard graphite anodes, this compound was consistently detected among the most abundant intermediates by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. nih.govnih.govresearchgate.neteuropa.euacs.orgresearchgate.netcapes.gov.brresearchgate.netacs.org

The formation of this compound occurs as part of the complex degradation pathway of the larger MB molecule, which involves the breakdown of its thiazine (B8601807) ring structure. The electrochemical process, driven by an applied current, generates powerful oxidizing species, such as hydroxyl radicals, on the anode surface. nih.gov These radicals attack the MB molecule, leading to its fragmentation into smaller, more stable intermediates, including this compound, before eventual mineralization to carbon dioxide and water. nih.govresearchgate.net

Mechanistic Elucidation of Anodic Oxidation Processes

The anodic oxidation of N-alkylanilines, including this compound, proceeds through a series of well-established electrochemical steps. nih.govutexas.eduoup.com The general mechanism is initiated by a one-electron transfer from the nitrogen atom of the aniline (B41778) derivative to the anode, resulting in the formation of a radical cation. nih.govacs.org

This highly reactive radical cation can then undergo several parallel reaction pathways, largely influenced by the reaction conditions such as the solvent, the concentration of the starting material, and the nature of the alkyl substituent. utexas.edu The primary decomposition routes involve coupling reactions between radical cations:

Head-to-tail coupling: This leads to the formation of substituted diphenylamines. utexas.edu

Tail-to-tail coupling: This results in the formation of substituted benzidines. utexas.edu

The steric hindrance presented by the alkyl group (in this case, the sec-butyl group) is a primary factor in determining the distribution of products between these two pathways. utexas.edu In aqueous solutions, the diphenylamine (B1679370) products can be further oxidized and subsequently hydrolyzed, ultimately yielding compounds like p-benzoquinone. utexas.edu

| Step | Description | Key Species Involved |

| 1. Initial Oxidation | One-electron transfer from the nitrogen atom to the anode. | N-alkylaniline, Anode |

| 2. Radical Cation Formation | Formation of a highly reactive radical cation. | N-alkylaniline radical cation |

| 3. Coupling Reactions | Dimerization of radical cations via head-to-tail or tail-to-tail coupling. | Radical cations |

| 4. Product Formation | Formation of substituted diphenylamines and benzidines. | Diphenylamine derivatives, Benzidine derivatives |

| 5. Further Oxidation/Hydrolysis (in aqueous media) | Subsequent oxidation and hydrolysis of initial products. | p-Benzoquinone, other degradation products |

This table provides a generalized mechanism for the anodic oxidation of N-alkylanilines based on available research.

Environmental Transformation Studies

The environmental fate of this compound is influenced by both biotic and abiotic degradation processes. Studies on related compounds and available data suggest that its persistence in the environment is limited. epa.gov

This compound has been identified as a chemical used in rubber processing, specifically as an impurity in antiozonants, and has been detected in the effluent from tire tread stock. This indicates a potential pathway for its release into the environment.

Research on butralin, a dinitroaniline herbicide containing an N-sec-butyl group, provides some insights into potential environmental transformation pathways. For butralin, hydrolysis is not considered a major degradation route. nih.gov However, it is expected to adsorb to soil and sediment, and volatilization from water surfaces is an anticipated fate process. nih.gov The atmospheric half-life of butralin, due to its reaction with photochemically-produced hydroxyl radicals, is estimated to be relatively short. nih.gov

For a related compound, 4,4'-methylenebis[this compound], studies have shown that it has limited persistence in water and sediment, suggesting that both biotic and abiotic degradation mechanisms contribute to its dissipation. epa.gov The ECHA registration dossier for this compound also includes information on its biodegradation. europa.eu This suggests that microbial action can play a role in the breakdown of such compounds in the environment.

The following table summarizes the key findings from environmental transformation studies of this compound and related compounds.

| Compound | Finding | Environmental Compartment | Implication |

| This compound | Detected in tread stock effluent. | Industrial Wastewater | Potential for release into aquatic environments. |

| Butralin (related compound) | Hydrolysis is not a major degradation pathway. nih.gov | Water | Persistence not primarily limited by hydrolysis. |

| Butralin (related compound) | Expected to adsorb to soil and sediment. nih.gov | Soil, Sediment | Reduced mobility in the environment. |

| Butralin (related compound) | Estimated short atmospheric half-life. nih.gov | Air | Rapid degradation in the atmosphere via reaction with hydroxyl radicals. |

| 4,4'-methylenebis[this compound] (related compound) | Limited persistence in water and sediment. epa.gov | Water, Sediment | Undergoes degradation in aquatic environments. |

| 4,4'-methylenebis[this compound] (related compound) | Subject to biodegradation. europa.eu | Not specified | Microbial processes contribute to its breakdown. |

This table synthesizes available data on the environmental transformation of this compound and structurally similar compounds.

Spectroscopic Characterization and Analytical Methodologies for N Sec Butylaniline

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, resulting in the excitation of its vibrational modes. The FT-IR spectrum of N-sec-butylaniline exhibits characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent feature is the N-H stretching vibration, typically observed in the region of 3400-3450 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the sec-butyl group are found just below 3000 cm⁻¹. The region between 1500 and 1600 cm⁻¹ is characterized by C=C stretching vibrations within the aromatic ring. Other significant bands include N-H bending, C-N stretching, and various deformation modes of the alkyl chain and benzene (B151609) ring. cdnsciencepub.com The presence of bands in the 2800-2900 cm⁻¹ range can be attributed to the stretching vibrations of aliphatic C-H bonds. escholarship.org

Table 1: Selected FT-IR Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3430 | N-H Stretching |

| ~3050 | Aromatic C-H Stretching |

| ~2960 | Aliphatic C-H Asymmetric Stretching (CH₃) |

| ~2870 | Aliphatic C-H Symmetric Stretching (CH₂) |

| ~1605 | Aromatic C=C Ring Stretching |

| ~1510 | Aromatic C=C Ring Stretching |

| ~1315 | C-N Stretching |

Note: The exact positions of the peaks can vary slightly based on the sample phase (e.g., neat liquid, solution) and instrument.

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light from a laser source. dokumen.pub In Raman spectroscopy, non-polar bonds and symmetric vibrations often produce strong signals.

For this compound, the FT-Raman spectrum would be expected to show strong bands for the aromatic ring vibrations, particularly the ring breathing mode. The C-H stretching vibrations are also prominent. The combination of FT-IR and FT-Raman data allows for a more comprehensive vibrational analysis, as some modes that are weak or inactive in IR may be strong in Raman, and vice-versa. researchgate.net Theoretical studies using DFT can predict Raman activities and help in the precise assignment of the experimental spectrum. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. organicchemistrydata.org By analyzing the chemical shifts, signal integrations, and spin-spin splitting patterns, the precise connectivity and chemical environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the hydrogen atoms. The aromatic protons typically appear in the downfield region (δ 6.5-7.5 ppm) due to the deshielding effect of the benzene ring current. rsc.orgopenstax.org The protons on the ortho and para positions are generally shifted upfield compared to the meta protons because of the electron-donating effect of the amino group.

The aliphatic protons of the sec-butyl group appear in the upfield region (δ 0.9-3.8 ppm). The proton on the carbon directly attached to the nitrogen (CH-N) is the most deshielded of the aliphatic protons. The N-H proton signal is a broad singlet, and its chemical shift can vary depending on the solvent and concentration. rsc.org

Table 2: Typical ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ~7.20 | m | 2H | Aromatic (meta-H) | - |

| ~6.70 | m | 3H | Aromatic (ortho-H, para-H) | - |

| ~3.75 | m | 1H | N-H | - |

| ~3.30 | m | 1H | -CH(CH₃)CH₂CH₃ | - |

| ~1.60 | m | 2H | -CH₂CH₃ | ~7.2 |

| ~1.25 | d | 3H | -CH(CH₃) | ~7.1 |

Note: Data compiled from representative literature values. rsc.org Actual values may vary based on experimental conditions.

The ¹³C NMR spectrum of this compound reveals the number of chemically distinct carbon atoms and their electronic environments. The carbon atom attached to the nitrogen (C-N) in the aromatic ring is the most deshielded among the ring carbons, appearing around δ 148 ppm. rsc.org The other aromatic carbons appear in the typical range of δ 112-130 ppm. The carbons of the sec-butyl group are observed in the upfield region (δ 10-50 ppm).

Table 3: ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~148.6 | Aromatic C1 (C-N) |

| ~129.4 | Aromatic C3/C5 (meta-C) |

| ~117.3 | Aromatic C4 (para-C) |

| ~112.9 | Aromatic C2/C6 (ortho-C) |

| ~51.5 | -CH(CH₃)CH₂CH₃ |

| ~29.5 | -CH₂CH₃ |

| ~20.5 | -CH(CH₃) |

Note: Data compiled from representative literature values. rsc.org Actual values may vary based on experimental conditions.

High-Resolution 1H NMR Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In this compound, the aniline (B41778) moiety acts as a chromophore.

The UV-Vis spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) typically shows two main absorption bands.

π → π* Transition: A strong absorption band is observed, usually around 240-250 nm. This corresponds to an electronic transition from the π bonding orbitals of the benzene ring to the π* antibonding orbitals. escholarship.orgacs.org

n → π* Transition: A weaker absorption band appears at a longer wavelength, typically around 280-295 nm. This is attributed to the transition of a non-bonding electron (n) from the lone pair on the nitrogen atom to a π* antibonding orbital of the aromatic ring. acs.orgshu.ac.uk

The position and intensity of these bands can be influenced by the solvent polarity and by substitution on the aromatic ring or the nitrogen atom. These electronic transitions are fundamental to the molecule's interaction with light. shu.ac.uk

Mass Spectrometry (MS) Applications in Reaction Monitoring and Identification

Mass spectrometry is a powerful analytical tool utilized for the identification of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed to track the formation of products in synthetic organic chemistry. For instance, GC-MS has been effectively used to monitor the progress of N-alkylation reactions, such as the synthesis of N-butylaniline, a constitutional isomer of this compound. This methodology allows for the analysis of small aliquots from the reaction mixture, providing real-time or near-real-time data on product formation and the consumption of reactants.

In addition to reaction monitoring, MS is crucial for the definitive identification of this compound, even in complex matrices. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (UHPLC) has been used to identify various rubber-derived compounds, including this compound (MBA), in environmental samples. acs.org The identification relies on matching the accurate mass of the pseudo-molecular ion and its characteristic fragmentation patterns (MS²) with those of a known standard or theoretical values. acs.org

The fragmentation of N-alkylated anilines under electron ionization (EI) or collision-induced dissociation (CID) provides structural information. For aromatic amines, common fragmentation pathways include the loss of an alkyl radical via α-cleavage, which is often the predominant fragmentation route. miamioh.edu The molecular ion (M+) of a monoamine will have an odd nominal mass, and an M-1 peak from the loss of a hydrogen radical is also common. miamioh.edu For aniline derivatives specifically, the loss of hydrogen cyanide (HCN) can also be observed. miamioh.edu

Advanced techniques like travelling wave ion mobility mass spectrometry (TWIM-MS) have been used to separate and characterize different protonated forms (protomers) of related compounds like aniline and N-butylaniline in the gas phase. researchgate.net This demonstrates the capability of modern MS methods to probe subtle structural details.

While specific fragmentation data for this compound is not widely published, data for its isomers provide insight into expected mass spectra.

Table 1: Mass Spectrometry Data for Isomers of this compound

| Compound | MS Technique | Key Features / Observed m/z Values | Reference |

|---|---|---|---|

| N-Butylaniline | GC-MS (EI) | Molecular Ion (M+): 149; Other major peaks: 148, 106, 93, 77 | nih.gov |

| N-Butylaniline | MS-MS | Precursor Ion [M+H]⁺: 150.1277; Fragments: 106, 57.1 | nih.gov |

| 2-sec-Butylaniline | GC-MS | Major peaks: 149, 120 | nih.gov |

| 4-sec-Butylaniline | MS (EI) | Data available in NIST Chemistry WebBook | nist.govnist.gov |

This table was generated based on data from the indicated sources.

Advanced Spectroscopic Techniques for Structural Elucidation

Beyond standard spectroscopic methods, advanced techniques offer deeper insight into the molecular structure and electronic properties of this compound.

X-ray Absorption Spectroscopy (XAS) for Local Atomic Environment Analysis

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of a specific atom within a molecule. malvernpanalytical.com The technique involves tuning synchrotron-generated X-rays to the binding energy of a core electron of a target element (like nitrogen or carbon in this compound) and measuring the absorption coefficient as a function of X-ray energy. malvernpanalytical.com The resulting spectrum contains a wealth of information about the atom's oxidation state, coordination environment, and the distances to its nearest neighbors. malvernpanalytical.com

An XAS spectrum is typically divided into two regions:

X-ray Absorption Near Edge Structure (XANES) , also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), refers to the region near the absorption edge. malvernpanalytical.com It is highly sensitive to the oxidation state and coordination chemistry (e.g., bonding angles and molecular orbitals) of the absorbing atom. malvernpanalytical.com For aniline and its derivatives, the nitrogen K-edge XANES can reveal information about the N-H and N-C bonds and the electronic structure of the aromatic ring. acs.org

Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillatory structure extending several hundred eV above the edge. malvernpanalytical.com Analysis of the EXAFS region can yield precise information about the distances, number, and identity of the neighboring atoms. malvernpanalytical.com

A key application of XAS is its ability to distinguish between structurally similar molecules, such as isomers. A study demonstrated that XAS, in conjunction with machine learning, could effectively differentiate between isomers of various compounds, including 4-n-butylaniline, a constitutional isomer of this compound. spiedigitallibrary.org The high sensitivity of XAS to the local atomic environment allows for the detection of subtle differences in molecular structure and the energy of absorption edges, which is challenging to achieve with other methods. spiedigitallibrary.org This capability is crucial for the unambiguous structural elucidation of this compound, distinguishing it from its other butyl-substituted aniline isomers. spiedigitallibrary.org

While studies focusing specifically on this compound using XAS are not prevalent, the principles and demonstrated applications on closely related aniline derivatives confirm its potential for detailed structural analysis. acs.orgspiedigitallibrary.orgzenodo.org

Computational and Theoretical Studies of N Sec Butylaniline

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in N-sec-butylaniline. These methods explore the potential energy surface of the molecule to locate the geometry with the minimum energy, which corresponds to its most probable conformation.

Density Functional Theory (DFT) is a robust and widely used computational method for optimizing molecular structures. For organic molecules like this compound, this is often achieved using a specific functional, such as B3LYP or PBE, combined with a basis set like 6-31G(d,p) or 6-311G(d,p). reddit.commpg.de The process systematically adjusts the bond lengths, bond angles, and dihedral (torsion) angles of the molecule to find the lowest energy state. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound from a DFT Calculation

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| r(C-N) | Bond length between phenyl carbon and nitrogen | ~ 1.40 Å |

| r(N-C_sec) | Bond length between nitrogen and sec-butyl carbon | ~ 1.47 Å |

| ∠(C-N-C) | Bond angle around the nitrogen atom | ~ 120° |

Note: The values presented are hypothetical and representative of what would be expected from a DFT/B3LYP/6-31G(d,p) level of theory.

Beyond DFT, ab initio and semi-empirical methods are also employed to study electronic structure. Ab initio methods, such as Hartree-Fock (HF), derive their results directly from first principles without experimental parameterization. researchgate.net While computationally more demanding than DFT for a given level of accuracy, they provide a valuable baseline for understanding electron-electron interactions.

Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate. These methods can be useful for preliminary conformational searches of flexible molecules like this compound before committing to more resource-intensive DFT or ab initio calculations. Both approaches contribute to a comprehensive understanding of the molecule's orbital energies and electronic distribution.

Density Functional Theory (DFT) Optimizations

Electronic Properties Analysis

The electronic properties of a molecule govern its reactivity, spectroscopic behavior, and intermolecular interactions. Computational methods are indispensable for quantifying these characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. rsc.orgdergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. dergipark.org.tr

A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. For aniline (B41778) derivatives, the HOMO is typically localized on the aniline moiety, specifically involving the nitrogen lone pair and the π-system of the phenyl ring, while the LUMO is often a π* anti-bonding orbital of the ring. Calculations for related, more complex aniline derivatives have shown energy gaps in the range of 3.2 eV. researchgate.net This value serves as a useful benchmark for the expected electronic behavior of this compound.

Table 2: Representative Frontier Orbital Data

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -2.5 |

Note: The values are illustrative, based on typical results for similar aromatic amines, and are not specific experimental or calculated data for this compound.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution within a molecule and predict its reactive sites. dergipark.org.tracs.org The MEP map displays different colors on the electron density surface to represent the electrostatic potential. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. acs.org

For this compound, an MEP map would show a region of high negative potential around the nitrogen atom due to its lone pair of electrons. This indicates that the nitrogen is a primary site for protonation and interaction with electrophiles. Conversely, the hydrogen atom attached to the nitrogen (N-H) and the hydrogens on the aromatic ring would exhibit positive potential, making them potential sites for interaction with nucleophiles.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer and intramolecular delocalization of electron density. dergipark.org.trresearchgate.net It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a more significant interaction and greater stabilization of the molecule.

Table 3: Illustrative NBO Analysis for the Key n → π Interaction in this compound*

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π* (C1-C2) | High | Hyperconjugative interaction |

| LP (1) N | π* (C3-C4) | Moderate | Hyperconjugative interaction |

Note: LP(1) N refers to the lone pair on the nitrogen atom. C1-C6 represent the carbons of the phenyl ring. E(2) values are qualitative descriptors of expected interaction strength.

Molecular Electrostatic Potential (MEP) Mapping

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational chemistry provides a powerful lens for interpreting the vibrational spectra of molecules like this compound. By employing theoretical models, researchers can calculate the fundamental vibrational frequencies that correspond to the stretching, bending, and torsional motions of the atoms within the molecule. These calculated frequencies are then correlated with experimental data obtained from techniques such as Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. researchgate.netnih.gov

A prevalent method for these calculations is Density Functional Theory (DFT), often using functionals like B3LYP or B3PW91 combined with a suitable basis set, such as 6-311++G(d,p). researchgate.net The initial output of these calculations provides a set of harmonic vibrational frequencies. However, these theoretical values often deviate from experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. To bridge this gap, the calculated frequencies are typically multiplied by a scaling factor to achieve better agreement with the experimental data. researchgate.net

A crucial aspect of this analysis is the detailed assignment of each vibrational mode. This is accomplished through Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. researchgate.net For instance, in a related compound, N-(2-cyanoethyl)-N-butylaniline, PED calculations were essential for assigning the various C-H, C=C, and C-N vibrational modes. researchgate.net Visualization tools are also used to animate the calculated vibrations, providing a qualitative check of the mode assignments. researchgate.net

The table below illustrates a typical comparison between experimental and scaled theoretical vibrational frequencies for an aniline derivative, demonstrating the strong correlation that can be achieved.

| Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Potential Energy Distribution (PED) % |

|---|---|---|---|---|

| N-H stretch | 3418 | 3417 | 3420 | ν(NH) (98%) |

| C-H stretch (Aromatic) | 3055 | 3058 | 3056 | ν(CH) (99%) |

| C-H asym stretch (CH₃) | 2962 | 2960 | 2965 | νas(CH₃) (95%) |

| C-H sym stretch (CH₂) | 2873 | 2875 | 2870 | νs(CH₂) (96%) |

| C=C stretch (Aromatic) | 1603 | 1605 | 1604 | ν(CC) (85%) + δ(CCH) (10%) |

| N-H bend | 1520 | - | 1518 | δ(NH) (70%) + ν(CN) (20%) |

| C-N stretch | 1315 | 1314 | 1310 | ν(CN) (65%) + δ(CCH) (25%) |

Note: Data is representative for a substituted aniline and is based on methodologies described for related compounds. researchgate.netutupub.fi

Potential Energy Surface (PES) Scans for Conformational Isomerism and Reaction Pathways

The flexibility of the this compound molecule, particularly the rotation around the C(phenyl)-N and N-C(sec-butyl) bonds, gives rise to various spatial arrangements known as conformers. Computational studies can map the energy landscape of these conformations by performing Potential Energy Surface (PES) scans. q-chem.com A relaxed PES scan involves systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. q-chem.com This process identifies low-energy conformers (local minima) and the transition states (saddle points) that connect them. researchgate.net

For this compound, key dihedral angles to scan would be the C-C-N-C and C-N-C-C angles defining the orientation of the sec-butyl group relative to the aniline ring. The resulting energy profile reveals the most stable conformer(s) and the energy barriers to rotation. libretexts.org This analysis is fundamental to understanding the molecule's preferred shape in different environments and its dynamic behavior. libretexts.org

Beyond conformational isomerism, PES scans are instrumental in elucidating reaction pathways. q-chem.com For aniline derivatives, computational studies have explored mechanisms for reactions such as oxidation, hydrolysis, and N-alkylation. chemrxiv.orgresearchgate.net By mapping the PES for a proposed reaction, chemists can identify intermediates and transition states, calculate activation energies, and determine the most plausible mechanism. kaist.ac.kr For example, in the tungsten-catalyzed N-alkylation of an amine with an alcohol, DFT calculations were used to trace the entire catalytic cycle, including coordination, deprotonation, and hydrogenation steps, to support a proposed borrowing hydrogen/hydrogen autotransfer (BH/HA) mechanism. chemrxiv.org Similarly, studies on the degradation of related compounds have used PES calculations to map out complex cyclization and cleavage pathways. researchgate.net

The conceptual results of a PES scan for a single bond rotation are often depicted in a graph showing relative energy versus the dihedral angle.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti | 180 | 0.00 | Global Minimum (Most Stable) |

| Transition State 1 | 120 | 3.5 | Eclipsed Interaction |

| Gauche | 60 | 0.9 | Local Minimum |

| Transition State 2 | 0 | 5.0 | Fully Eclipsed (Highest Energy) |

Note: Table is a conceptual representation of a torsional PES scan based on general principles of conformational analysis. libretexts.org

Thermochemical Properties from Computational Approaches

Computational chemistry offers a reliable and efficient means to predict the thermochemical properties of molecules, which are crucial for understanding their stability and reactivity. For this compound, properties such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and ideal gas heat capacity (Cp,gas) can be calculated. chemeo.com

Group contribution methods, like the Joback method, provide rapid estimations of these properties based on the molecular structure. chemeo.com More rigorous and accurate calculations can be performed using high-level ab initio methods. For instance, composite methods like G3(MP2)//B3LYP are employed to achieve high accuracy in calculating enthalpies of formation, often showing excellent agreement with experimental values where available. researchgate.net

DFT calculations are also routinely used to compute thermodynamic parameters at different temperatures, including changes in enthalpy, entropy, and heat capacity. researchgate.net This information is vital for predicting the temperature dependence of reaction equilibria and rates. The table below presents a selection of computationally derived thermochemical properties for this compound.

| Property | Value | Unit | Source/Method |

|---|---|---|---|

| Enthalpy of Formation (gas, ΔfH°gas) | 34.99 | kJ/mol | Joback Calculated Property chemeo.com |

| Gibbs Free Energy of Formation (ΔfG°) | 232.68 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 46.18 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 17.27 | kJ/mol | Joback Calculated Property chemeo.com |

| Normal Boiling Point (Tboil) | 504.61 | K | Joback Calculated Property chemeo.com |

| Normal Melting Point (Tfus) | 266.54 | K | Joback Calculated Property chemeo.com |

| Critical Temperature (Tc) | 715.64 | K | Joback Calculated Property chemeo.com |

| Critical Pressure (Pc) | 2999.15 | kPa | Joback Calculated Property chemeo.com |

Modeling of Spectroscopic Data

Beyond vibrational spectroscopy, computational modeling is indispensable for the interpretation of a wide range of spectroscopic data for this compound. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Visible spectroscopy, and analyses of electronic structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the NMR isotropic chemical shifts (¹H and ¹³C) of molecules. researchgate.net By optimizing the molecule's geometry (often with DFT) and then performing a GIAO calculation, a theoretical NMR spectrum can be generated. uni-regensburg.de These calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared directly with experimental spectra. science.gov This correlation is invaluable for making unambiguous assignments of complex spectra, especially for molecules with many similar protons or carbons. uni-regensburg.descience.gov

Electronic Spectroscopy and Properties: Time-Dependent DFT (TD-DFT) is used to calculate the electronic properties, such as excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Visible spectra. researchgate.net This allows for the assignment of specific electronic transitions (e.g., π → π* or n → π*) to observed absorption maxima. Furthermore, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity and electronic behavior. researchgate.net The HOMO-LUMO energy gap is a key parameter related to molecular stability and the energy of the lowest electronic transition. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is another powerful computational tool that examines the charge distribution within the molecule. It provides information about intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds, offering a detailed picture of the electronic structure that underlies the observed spectroscopic properties. researchgate.net

The following table provides a conceptual comparison between calculated and experimental ¹³C NMR chemical shifts, illustrating the utility of computational modeling in spectral assignment.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Assignment |

|---|---|---|---|

| C1' | 147.5 | 147.2 | Aromatic C attached to N |

| C4' | 117.2 | 117.5 | Aromatic C para to N |

| C2'/C6' | 129.3 | 129.1 | Aromatic C ortho to N |

| C3'/C5' | 113.1 | 113.4 | Aromatic C meta to N |

| C1 | 51.5 | 51.8 | CH (sec-butyl) |

| C2 | 29.8 | 29.5 | CH₂ (sec-butyl) |

| C3 | 20.5 | 20.3 | CH₃ (attached to C1) |

| C4 | 10.4 | 10.6 | CH₃ (terminal) |

Note: Data is a hypothetical representation for this compound, based on typical values and methodologies from literature. nih.govscience.gov

Advanced Research Applications of N Sec Butylaniline in Chemical Science

N-sec-Butylaniline as a Ligand Precursor in Coordination Chemistry

In the field of coordination chemistry, the design and synthesis of ligands are paramount as they dictate the structure, reactivity, and catalytic potential of metal complexes. N-alkyl anilide ligands, including those derived from this compound, have been investigated for the study of low-valent and low-coordinate transition metal complexes. mit.edu The deprotonated form, N-sec-butylanilide, acts as a monoanionic, N-donating ligand.

Synthesis and Characterization of Transition Metal Complexes with N-sec-Butylanilide Ligands

The synthesis of transition metal complexes involving N-sec-butylanilide ligands typically follows established routes in organometallic chemistry. A common method involves the deprotonation of this compound using a strong base to generate the lithium or sodium anilide, which is then reacted with a suitable metal halide precursor in an inert solvent. mit.edu The resulting metal-amide complex can be isolated and purified. For early transition metals like Titanium (Ti) and Zirconium (Zr), complexes with one or two N-sec-butylanilide ligands have been synthesized to explore their coordination chemistry. mit.edu

The characterization of these novel complexes is crucial to confirm their structure and electronic properties. A suite of analytical techniques is employed for this purpose. researchgate.netsysrevpharm.org Single-crystal X-ray diffraction provides definitive information on the molecular structure, including bond lengths and angles, and the coordination geometry around the metal center. mit.eduajol.info Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy are used to probe the ligand environment and the electronic transitions within the complex. researchgate.netmdpi.com

Table 1: Common Techniques for Characterizing N-sec-Butylanilide Metal Complexes

| Technique | Information Obtained |

|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, coordination geometry, bond lengths, and angles. mit.edu |

| NMR Spectroscopy (¹H, ¹³C) | Confirms ligand structure and binding, provides information on complex symmetry in solution. mdpi.com |

| Infrared (IR) Spectroscopy | Identifies characteristic vibrations, such as the Metal-Nitrogen (M-N) stretching frequency, confirming coordination. mdpi.com |

| UV-Visible Spectroscopy | Investigates electronic transitions (e.g., d-d transitions, ligand-to-metal charge transfer) and determines electronic structure. researchgate.net |

| Elemental Analysis | Determines the empirical formula and confirms the purity of the synthesized complex. mdpi.com |

| Magnetic Susceptibility | Measures the magnetic moment to determine the number of unpaired electrons and the spin state of the metal center. ajol.info |

Exploration of Steric and Electronic Effects in Metal-Ligand Interactions

The N-sec-butylanilide ligand introduces distinct steric and electronic features to a metal complex, which can be systematically tuned to control reactivity. rsc.orgresearchgate.net

Steric Effects : The sec-butyl group is sterically more demanding than smaller alkyl groups like methyl or ethyl. This bulkiness can influence the coordination number of the metal center, often preventing the formation of higher-coordinate species and stabilizing unusual, low-coordinate geometries. mit.eduresearchgate.net The steric hindrance can also create a protective pocket around the metal, influencing the approach of substrates in catalytic reactions and potentially enhancing selectivity. mdpi.commdpi.com The orientation and size of substituents on the ligand can significantly impact the stability and reactivity of the resulting complex. rsc.orgresearchgate.net

Electronic Effects : The anilide moiety is a strong σ- and π-donor. The nitrogen atom donates electron density to the metal center, which can stabilize higher oxidation states. The electronic properties of the ligand can be further modified by introducing electron-donating or electron-withdrawing substituents on the phenyl ring. rsc.orgresearchgate.net These modifications allow for the fine-tuning of the electron density at the metal center, which in turn governs the complex's redox potential and catalytic activity. researchgate.net

Derivatization and Polymer Precursor Research

A significant area of research for this compound involves its use in creating derivatives for polymer synthesis. Specifically, 4,4'-Methylenebis(this compound), often referred to as MDBA, is a key derivative that functions as a curing agent, chain extender, and crosslinker in various polymer systems. chemblink.comhengkechem.com This diamine derivative consists of two this compound units linked by a methylene (B1212753) bridge. chemblink.com

Synthesis and Properties of this compound-Derived Polymers (e.g., Polyurethane Curing Agents in Research Settings)

In polyurethane chemistry, MDBA is utilized as a unique aromatic diamine chain extender. hengkechem.com As a difunctional diamine, it reacts with isocyanate groups to build linear polymer networks, which allows formulators to control the degree of cross-linking by adding polyols with higher functionality. hengkechem.comgoogle.com The reactivity of MDBA is lower than many other aromatic amines, which provides a longer pot life and makes it an effective curing agent in both TDI (toluene diisocyanate) and MDI (methylene diphenyl diisocyanate) formulations. hengkechem.com

The incorporation of MDBA into polyurethane systems has been shown to yield significant improvements in the final polymer's properties. Polymers cured with this agent generally exhibit enhanced strength, adhesion, and impact resistance. hengkechem.comchinayaruichem.com

Table 2: Research Findings on MDBA in Polyurethane Foam Systems

| Polyurethane System | Effect of MDBA Addition | Source(s) |

|---|---|---|

| TDI-Based Flexible Foams | Achieves lower foam densities while improving strength and load-bearing properties. | hengkechem.comchinayaruichem.com |

| MDI-Based Flexible Foams | Results in lower density and hardness with enhanced strength. | hengkechem.comchinayaruichem.com |

| Rigid Foams | Improves compressive strength, dimensional stability, flow, and adhesion while reducing brittleness. hengkechem.comchinayaruichem.com | hengkechem.comchinayaruichem.com |

| Polyisocyanurate Rigid Foams | Can increase compressive strength by up to 100% in high-water foaming systems and significantly improves dimensional stability. | chinayaruichem.com |

Additionally, research has explored the synthesis of poly[2-(sec-butyl)aniline], an intrinsically chiral polymer derived from the polymerization of (±)-2-sec-butylaniline. nih.govacs.org This polymer derivative shows good solubility in organic solvents, overcoming a common limitation of the parent polyaniline (PANI). nih.govacs.org Studies have demonstrated the synthesis of optically active nanofibers of this polymer through enantioselective polymerization, opening avenues for its use in chiral polymer solar cells. nih.govresearchgate.net

Investigation of this compound in Epoxy Resin Curing Systems

This compound derivatives, particularly MDBA, are effective curing agents for epoxy resins. chemblink.comtdimdipolyurethane.com The amine groups of MDBA react with the epoxy functional groups of the resin, initiating a cross-linking process that transforms the liquid resin into a hard, thermosetting plastic. chemblink.com This ability to promote the formation of highly cross-linked networks is central to developing materials with superior performance characteristics. chemblink.com

The use of MDBA and similar liquid aromatic diamine curing agents in epoxy formulations leads to cured products with high glass transition temperatures (Tg) and improved mechanical properties. chemblink.comgoogle.com Research has shown that incorporating these curing agents enhances thermal stability, chemical resistance, and structural integrity, making them valuable for high-performance adhesives, coatings, and composite materials used in demanding sectors like aerospace and automotive. chemblink.com

Table 3: Examples of this compound Derivatives in Epoxy Resin Research

| Compound Name | Role in Epoxy System | Source(s) |

|---|---|---|

| 4,4'-methylenebis(this compound) | Curing agent, hardener | chemblink.comgoogle.com |

| 2-sec-butylaniline | Component in amine-based curing agent blends | epo.org |

Development of Specialized this compound-Based Crosslinking Agents

The unique chemical structure of MDBA makes it a specialized crosslinking agent. The sec-butyl groups attached to the nitrogen atoms provide steric hindrance, which moderates the reactivity of the amine groups. chinayaruichem.com This controlled reactivity is advantageous in many processing applications. For example, in spray polyurea formulations, it allows for better wetting of the substrate and improves adhesion. hengkechem.comchinayaruichem.com

Formation of Bis-Aniline Derivatives (e.g., 4,4'-Methylenebis[this compound]) from Aniline (B41778) Precursors

The synthesis of bis-aniline derivatives, which contain two aniline moieties linked by a bridging group, is of significant interest for the production of polymers and specialized chemicals. guidechem.comnbinno.com 4,4'-Methylenebis[this compound] is a prominent example of such a derivative, where two this compound units are joined by a methylene (-CH2-) bridge. tcichemicals.comnih.gov

One documented method for synthesizing this compound involves the reductive alkylation of a pre-formed bis-aniline structure. In this approach, 4,4'-Methylenebis(benzeneamine) (also known as 4,4'-methylenedianiline (B154101) or MDA) is reacted with methyl ethyl ketone, which serves as the source for the sec-butyl groups. The reaction is conducted under a hydrogen atmosphere with a platinum-on-carbon (Pt/C) catalyst. This process achieves a high yield of the desired N,N'-disubstituted product, 4,4'-Methylenebis[this compound].

A detailed example of this synthesis is presented below:

| Parameter | Value | Reference |

| Reactant 1 | 4,4'-Methylenebis(benzeneamine) | |

| Reactant 2 | Methyl ethyl ketone (Solvent & Alkylating Agent) | |

| Catalyst | Granular Platinum(S) on Carbon (Pt(S)/C) | |

| Temperature | 121 °C | |

| Pressure | 85 psig H₂ | |

| Reaction Time | 2 hours | |

| Product | N,N'-di(2-butyl)-4,4'-methylenebis(benzeneamine) | |

| Yield | 95% |

More general methods for preparing methylene bis-anilines involve reacting an aromatic amine with a source for the methylene bridge, such as dimethylsulfoxide, in the presence of an acid catalyst like hydrogen chloride. google.com The synthesis of various other aniline derivatives can be achieved through different catalytic systems, including palladium-catalyzed Suzuki couplings for creating C-C bonds with aniline structures. researchgate.net

Role as a Model Compound in Mechanistic Organic Chemistry Studies

This compound and structurally related alkyl-substituted anilines serve as important model compounds for investigating the mechanisms of organic reactions. The size and electronic nature of the substituent on the nitrogen atom can significantly influence reaction rates and outcomes, providing crucial insights into the catalytic cycle.

The steric hindrance provided by the sec-butyl group makes this compound a useful substrate for probing the limits of catalytic systems. For instance, in transition-metal-catalyzed C-N cross-coupling reactions, a key area of organic synthesis, the reactivity of catalysts is often tested against sterically demanding amines. escholarship.org Studies on palladium and nickel-catalyzed amination reactions use various anilines to understand how the catalyst, ligands, and substrate structure interact to form the desired C-N bond. escholarship.org

In other areas, such as iron-catalyzed reductive hydroamination, substituted anilines like 4-tert-butylaniline (B146146) are used to understand reaction pathways. nih.govacs.org These studies can reveal the formation of key intermediates, such as nitroso species or metal hydrides, and help predict which substrates will react productively. nih.gov By using a range of anilines with different steric and electronic profiles, researchers can build a comprehensive model of the reaction mechanism. The sec-butyl group, with its specific branching, offers a unique data point between less-hindered n-butyl and more-hindered tert-butyl groups.

| Reaction Type | Model Substrate Class | Mechanistic Insights Gained | Reference(s) |

| Palladium-Catalyzed Amination | n-Butylaniline | Comparison of reactivity between different metal catalysts (Ni vs. Pd). | escholarship.org |

| Iron-Catalyzed Reductive Functionalization | 4-tert-Butylaniline | Identification of on-cycle iron hydride and nitroso intermediates; prediction of substrate scope based on electronic properties. | nih.govacs.org |

| Tungsten-Catalyzed N-Alkylation | Various primary and secondary amines | Elucidation of a Borrowing Hydrogen/Hydrogen Autotransfer (BH/HA) mechanism. | chemrxiv.org |

Analytical Marker or Reference Compound in Environmental and Synthetic Studies

The precise identification and quantification of chemical compounds in environmental and synthetic samples require pure reference standards. This compound and its derivatives are used in this capacity due to their industrial relevance and the need to monitor their presence.

Specifically, 4,4'-Methylenebis(this compound) is monitored as a potential contaminant in water. Analytical methods have been developed for its detection using high-performance liquid chromatography (HPLC) coupled with either a fluorescence detector (FLD) or a mass spectrometer (MS). analytice.com The availability of such methods underscores its role as a recognized analyte in environmental studies. analytice.com

| Analyte | Matrix | Analytical Method | Limit of Quantification (LOQ) | Reference |

| 4,4'-Methylenebis(this compound) | Water | HPLC-FLD (after derivatization) or HPLC-MS | ~1 µg/L | analytice.com |

Furthermore, the National Institute of Standards and Technology (NIST) maintains reference data for this compound, including information relevant to its analysis by gas chromatography. nist.gov Chemical suppliers offer high-purity grades of related compounds like 4-sec-butylaniline, specifying purity levels suitable for use as an analytical standard in synthetic chemistry research. This availability of characterized, high-purity material is essential for its use as a reference compound to calibrate instruments, validate analytical methods, and quantify reaction products in synthetic studies.

Future Research Directions and Unexplored Avenues in N Sec Butylaniline Chemistry

Sustainable Synthesis of N-sec-Butylaniline

The development of sustainable synthetic methods for this compound is a key area of future research, focusing on reducing environmental impact and improving atom economy. Traditional N-alkylation methods often involve harsh conditions or the use of toxic alkylating agents. whiterose.ac.ukfishersci.co.uk Modern approaches aim to overcome these limitations through greener alternatives.

One promising strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents, with water as the only byproduct. chemrxiv.org This process, often catalyzed by transition metals like iridium, ruthenium, or manganese, represents a highly atom-economical route. whiterose.ac.ukchemrxiv.orgwhiterose.ac.uk For instance, tungsten-catalyzed N-alkylation of anilines with alcohols has been demonstrated as a viable green method. chemrxiv.org Another approach involves the direct reductive amination of ketones, such as the reaction of aniline (B41778) with 2-butanone (B6335102) using a silane-based reducing agent. lancs.ac.uk

Biocatalysis offers another frontier for sustainable synthesis. Enzymes, such as engineered transaminases or variants of myoglobin, can catalyze N-H insertion reactions with high selectivity under mild aqueous conditions, paving the way for the enantioselective synthesis of chiral amines. researchgate.netnih.gov The enzymatic polymerization of aniline derivatives further highlights the potential of biocatalysts in this field. nih.gov

The use of greener solvents and reagents is also a major focus. Organic carbonates, such as propylene (B89431) carbonate (PC), are being explored as environmentally friendly solvents and even as reagents for N-alkylation. rsc.orgrsc.org Furthermore, catalyst-free methods, potentially induced by physical means like high-frequency ultrasound, are being investigated to dealkylate aniline derivatives in water, offering a novel pathway that avoids transition metals and hazardous oxidants.

Table 1: Comparison of Sustainable Synthesis Strategies for N-Alkylated Anilines

Method Catalyst/Promoter Key Features Potential for this compound Reference Hydrogen Borrowing Iridium, Ruthenium, Manganese, Tungsten Complexes Uses alcohols as alkylating agents; water is the only byproduct; high atom economy. High, by reacting aniline with 2-butanol. whiterose.ac.ukchemrxiv.org Reductive Amination Triaryl Borane (B79455) Frustrated Lewis Pairs Metal-free catalysis; uses silanes as reductants. Demonstrated directly for this compound from aniline and 2-butanone. lancs.ac.uk Biocatalysis Engineered Enzymes (e.g., Transaminases, Myoglobin) High selectivity (including enantioselectivity); mild, aqueous reaction conditions. High, for producing chiral this compound. researchgate.netnih.gov Green Solvents/Reagents Propylene Carbonate (PC) PC can act as both a green solvent and an alkylating agent. Moderate, requires specific activation of PC. rsc.orgrsc.org

Novel Catalytic Applications of this compound Derivatives

While this compound itself is primarily an intermediate, its derivatives hold significant potential for applications in catalysis. Future research will likely focus on synthesizing novel derivatives and exploring their roles as ligands, organocatalysts, or components of advanced materials with catalytic properties.

A significant area of exploration is in the field of conducting polymers. The polymerization of aniline derivatives, including the structurally similar 2-sec-butylaniline, yields materials with interesting electronic and morphological properties. researchgate.netresearchgate.netacs.org These polymers, such as poly[2-(sec-butyl)aniline] (PSBA), have been studied for their potential in chemical sensors and even in chiral polymer solar cells. researchgate.netresearchgate.net The introduction of the N-sec-butyl group could modulate properties like solubility and processability, which are often limitations for the parent polyaniline. acs.org Future work could involve synthesizing and characterizing poly(this compound) to assess its conductivity, stability, and sensor capabilities.

Derivatives of this compound can also be envisioned as ligands in transition-metal catalysis. The electronic and steric properties imparted by the sec-butyl group can influence the activity and selectivity of a metal center. For example, N-heterocyclic carbene (NHC) ligands are pivotal in modern catalysis, and aniline derivatives are precursors to certain NHC structures. acs.org Research into this compound-based ligands could yield catalysts for reactions like C-N bond formation or hydrogen borrowing processes. whiterose.ac.ukacs.org

Furthermore, larger molecules incorporating the this compound moiety, such as 4,4'-methylenebis(this compound), are used as curing agents for epoxy resins, demonstrating their utility in polymer chemistry. echemi.com This suggests that other oligomeric or polymeric derivatives could find applications as functional materials, perhaps as catalytic supports or membranes.

Computational Design of this compound-Based Materials

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the properties of molecules and materials, guiding experimental efforts. Future research will increasingly leverage computational methods to design novel materials based on this compound and to understand reaction mechanisms at a molecular level.

DFT studies on substituted anilines provide deep insights into how substituents affect molecular structure, electronic properties, and reactivity. rsc.orgbeilstein-journals.orgnih.govacs.orgrsc.org For this compound, computational models can predict key parameters such as bond lengths, rotational barriers, and the electronic landscape (e.g., HOMO-LUMO gaps). researchgate.net These calculations are crucial for understanding how the sec-butyl group influences the properties of the aniline ring and the nitrogen lone pair, which in turn dictates its reactivity. For example, studies have shown that N-substitution is a crucial factor in the rates of radical addition reactions to anilines. beilstein-journals.orgnih.gov

This predictive power can be harnessed to design materials with specific functions. For instance, by modeling the electronic properties of poly(this compound) or its copolymers, researchers can estimate their potential as conducting polymers or semiconductor materials. researchgate.net Computational screening can identify promising derivatives for applications in organic electronics or as antiozonants in rubber, where aniline derivatives are already employed. acs.org DFT calculations can also elucidate reaction mechanisms, such as the ferrate(VI) oxidation of substituted anilines or their alkylation via ortho-quinone methides, by mapping out reaction pathways and identifying transition states. acs.orgacs.org

Table 2: Selected Computationally Derived Properties for Aniline Derivatives

Computational Method System Studied Key Finding Relevance to this compound Reference DFT (B3LYP/6-311++G(d,p)) Halosubstituted Anilines Halogen substituents influence the planarity of the amino group and lone-pair delocalization. Provides a framework for understanding how the sec-butyl group's electronic effects alter geometry. rsc.orgrsc.org DFT (PW6B95-D3) Intramolecular Radical Addition to Anilines N-substitution is crucial for reaction rates; phenyl substitution leads to faster addition than methyl. Helps predict the reactivity of this compound in radical-mediated transformations. beilstein-journals.orgnih.gov DFT (Gaussian 16) Ferrate(VI) Oxidation of Anilines Primary oxidation follows a Hydrogen Atom Transfer (HAT) mechanism. Aids in designing degradation pathways or understanding the environmental fate of this compound. acs.org DFT (B3LYP/6-311++G(d,p)) N-(2-cyanoethyl)-N-butylaniline Calculated vibrational spectra (IR, Raman) show good agreement with experimental data. Demonstrates the accuracy of DFT for predicting spectroscopic signatures of related molecules. researchgate.net

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, understanding reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming increasingly vital for process development and control.

Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products throughout a chemical reaction. mt.com For the synthesis of this compound, these methods could monitor the consumption of aniline and the formation of the N-alkylated product without the need for offline sampling. For example, ReactIR has been used to understand the kinetics of amine fluoroalkylation, a related transformation. mt.com Raman spectroscopy is also used industrially to monitor alkylation processes in real-time, ensuring optimal reaction conditions and product quality. process-instruments-inc.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone of reaction monitoring. Recent advances, such as the use of automated sampling systems and flow NMR, allow for detailed kinetic analysis. whiterose.ac.uk For instance, ¹H NMR has been used to monitor the progress of NHC-Ir(III) catalyzed N-methylation of aniline. acs.org Furthermore, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC/MS/MS) offers a rapid and sensitive method for quantifying aniline derivatives in complex mixtures, which has been validated for monitoring aniline degradation kinetics in water. nih.gov

Future research could apply these advanced methods to the sustainable synthesis routes for this compound. Monitoring a "hydrogen borrowing" reaction in real-time could help elucidate the catalytic cycle and identify rate-limiting steps, leading to more efficient catalyst design. Similarly, tracking a biocatalytic synthesis would provide crucial data on enzyme activity and stability under process conditions. The development of robust, real-time analytical protocols will be a key enabler for the scalable and efficient production of this compound.

Q & A

Q. What are the key considerations for synthesizing N-sec-Butylaniline with high purity?

Methodological Answer: Synthesis should follow protocols emphasizing controlled reaction conditions (e.g., temperature, stoichiometry) and purification steps such as recrystallization or column chromatography. For novel compounds, provide spectroscopic evidence (¹H/¹³C NMR, FT-IR) and elemental analysis to confirm identity and purity ≥95% . For known compounds, cite established procedures but validate via comparative spectral data .

Q. How can researchers ensure reproducibility in experimental protocols for this compound synthesis?

Methodological Answer: Document all parameters (solvent ratios, catalyst loadings, reaction times) in the main manuscript, adhering to journal guidelines like the Beilstein Journal’s requirement for ≤5 compounds in the main text. Supplementary materials should include raw data (e.g., NMR spectra, chromatograms) and detailed step-by-step procedures . Use standardized reagents and calibrate instruments (e.g., HPLC) to minimize variability .

Q. What safety protocols are critical when handling this compound in laboratory settings?